molecular formula C11H11N3O2 B2745746 1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid CAS No. 889940-03-8

1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid

Cat. No. B2745746
CAS RN: 889940-03-8
M. Wt: 217.228
InChI Key: UQCHTAKSQAIGOH-UHFFFAOYSA-N
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Description

1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid (PTCA) is a small molecule that is used in a variety of scientific research applications. It is a useful tool for researchers due to its ability to bind to a variety of molecules and its low toxicity. PTCA is a versatile compound that can be used in a variety of applications, including drug discovery and biochemistry.

Scientific Research Applications

Peptidomimetics and Biologically Active Compounds Synthesis

1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid is significant for synthesizing peptidomimetics and biologically active compounds using triazole scaffolds. The chemistry of 5-amino-1,2,3-triazole-4-carboxylic acid, closely related to this compound, involves overcoming the Dimroth rearrangement through a ruthenium-catalyzed cycloaddition protocol. This process leads to the creation of compounds like HSP90 inhibitors with significant biological activity (Ferrini et al., 2015).

Improved Synthesis Methods

Innovative synthesis methods have been developed for substituted 1-benzyl-1H-1,2,3-triazoles, which are structurally similar to this compound. These methods provide improved yields and extend the scope of reactions like the Dimroth Reaction, leading to various triazole derivatives under mild conditions (Cottrell et al., 1991).

Supramolecular and Coordination Chemistry

The 1,2,3-triazoles, including derivatives like this compound, are highly valuable in supramolecular and coordination chemistry. Their nitrogen-rich structure allows for complexation of anions and diverse coordination modes, leading to applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Antimicrobial Potential

1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, a compound structurally related to this compound, has shown significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. Its structure-property relationship studies indicate the importance of functional groups in enhancing antimicrobial activity (Maji & Haldar, 2017).

Photophysical Properties and Application Prospects

Substituted 1,2,3-triazoles, closely related to this compound, exhibit bright blue fluorescence with excellent quantum yields and large Stokes shifts. These properties make them suitable for applications as sensors in monitoring and controlling pH, with potential use in biological research due to their reversible behavior and low toxicity (Safronov et al., 2020).

Synthesis of New Derivatives and Physicochemical Properties

Research has been conducted on synthesizing new derivatives of 1,2,4-triazoles, including 5-phenethyl-1H-1,2,4-triazoles, which share a similar structural core with this compound. These derivatives have been characterized for their structure and physical-chemical properties, contributing to the growing field of triazole chemistry (Tatyana et al., 2019).

properties

IUPAC Name

1-(2-phenylethyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(16)10-8-14(13-12-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCHTAKSQAIGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

889940-03-8
Record name 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid
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